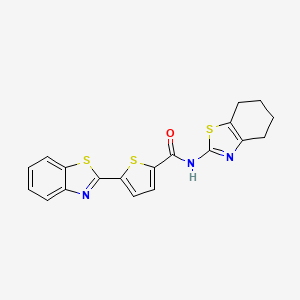

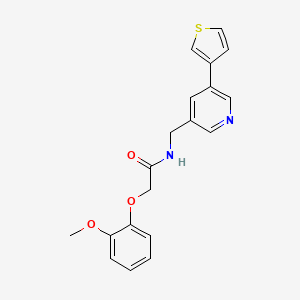

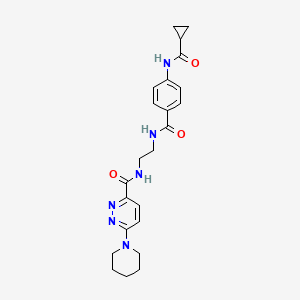

![molecular formula C14H10ClN3OS B2457800 1-[4-(3-chloro-2-thiényl)-6-méthyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldéhyde CAS No. 860788-76-7](/img/structure/B2457800.png)

1-[4-(3-chloro-2-thiényl)-6-méthyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a thiophene ring, and a pyrrole ring . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the pyrimidine ring, the introduction of the thiophene ring, and the formation of the pyrrole ring. The exact synthesis process would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by its three rings: a pyrimidine ring, a thiophene ring, and a pyrrole ring. These rings are connected in a specific arrangement, with various substituents attached to the rings .Chemical Reactions Analysis

This compound can participate in various chemical reactions, due to the presence of its multiple functional groups. For example, it could undergo reactions involving the pyrimidine ring, the thiophene ring, or the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, its solubility, melting point, and boiling point would be influenced by factors such as the presence of polar groups and the size and shape of the molecule .Applications De Recherche Scientifique

- Les thiazoles, y compris notre composé d'intérêt, ont été étudiés pour leur potentiel antioxydant. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, la protection des cellules contre les dommages oxydatifs et la prévention potentielle des maladies associées au stress oxydatif .

- La présence du cycle thiazole a été associée à des effets analgésiques et anti-inflammatoires. Des études ont montré que certains dérivés du thiazole présentent des propriétés analgésiques et réduisent l'inflammation .

- Les thiazoles ont été explorés comme agents antimicrobiens et antifongiques. Notre composé pourrait avoir un potentiel dans l'inhibition de la croissance des bactéries et des champignons, ce qui le rend pertinent pour le développement de médicaments contre les maladies infectieuses .

- Certains dérivés du thiazole présentent des propriétés neuroprotectrices. Ces composés peuvent aider à protéger les neurones des dommages, ce qui en fait des candidats précieux pour les troubles neurologiques .

- Les thiazoles ont été étudiés pour leurs effets antitumoraux et cytotoxiques. Notre composé pourrait potentiellement inhiber la croissance des cellules tumorales ou induire la mort cellulaire, contribuant ainsi à la thérapie anticancéreuse .

- Le thiazole sert de matériau parent pour divers composés chimiques, notamment les médicaments soufrés, les biocides, les fongicides et les colorants. Les chercheurs utilisent souvent les dérivés du thiazole comme blocs de construction dans la synthèse organique .

Propriétés antioxydantes

Activité analgésique et anti-inflammatoire

Activité antimicrobienne et antifongique

Effets neuroprotecteurs

Activité antitumorale et cytotoxique

Réactions chimiques et synthèse

Mécanisme D'action

The mechanism of action of 1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is known that the compound acts as a proton donor, as it has a strong electron-withdrawing group (chloro) attached to the aromatic ring. This allows the compound to react with a variety of other compounds, such as acids and bases. Furthermore, it is believed that the compound can form hydrogen bonds with other molecules, which can affect its reactivity.

Biochemical and Physiological Effects

1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has been studied for its biochemical and physiological effects. Studies have shown that the compound can interact with enzymes and proteins, which can affect their function. Furthermore, studies have shown that the compound can interact with DNA, which can affect gene expression and cell growth. Additionally, studies have shown that the compound can interact with various hormones, which can affect various physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Furthermore, it is non-toxic and has a low boiling point, which makes it easy to handle and store. Additionally, it is soluble in various solvents, which makes it easy to work with. However, it is important to note that the compound can react with a variety of other compounds, and this can affect the results of the experiment.

Orientations Futures

1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde has a wide range of potential applications in scientific research. Future research should focus on the biochemical and physiological effects of the compound, as well as its potential applications in medicine. Additionally, further research should be conducted on the synthesis of the compound, as well as its potential uses in other fields, such as agrochemicals and polymers. Furthermore, research should be conducted on the potential toxicity of the compound, as well as its potential interactions with other compounds. Finally, research should be conducted on the potential applications of the compound in drug discovery and design.

Méthodes De Synthèse

1-4-3-chloro-6-methyl-2-pyrimidin-1H-pyrrole-2-carbaldehyde can be synthesized using a two-step process. In the first step, a reaction between a thiophenol and a chloroacetyl chloride in the presence of a base such as sodium carbonate yields the desired compound. In the second step, a reaction between the compound and a methyl iodide in the presence of a base such as potassium carbonate yields the final product. This method of synthesis is simple and efficient, and the product can be purified using a column chromatography technique.

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-yl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c1-9-7-12(13-11(15)4-6-20-13)17-14(16-9)18-5-2-3-10(18)8-19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULQZTTUHYJUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2C=O)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

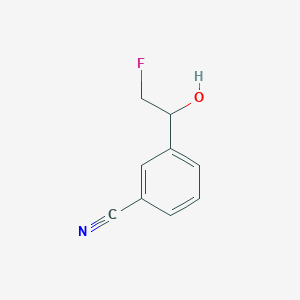

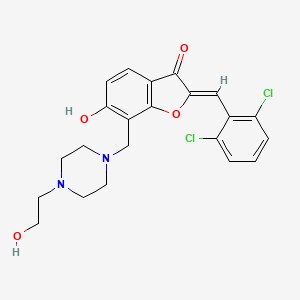

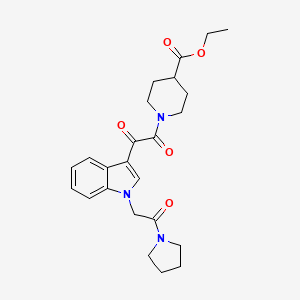

![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)

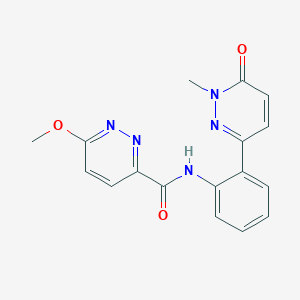

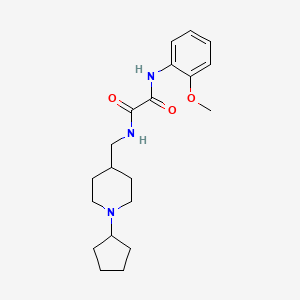

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2457726.png)

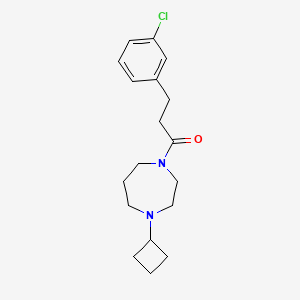

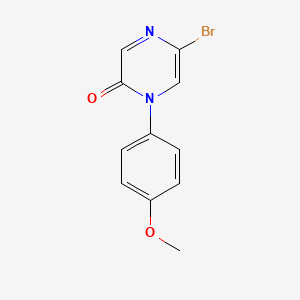

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole](/img/structure/B2457735.png)